11-benzyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one
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Overview
Description
7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a complex organic compound with the molecular formula C18H11F3N2O2S and a molar mass of 376.35 g/mol . This compound is part of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as benzyl bromide, trifluoromethyl iodide, and various catalysts under controlled temperature and pressure conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrido[2’,3’:4,5]thieno[2,3-b]pyridine derivatives, such as:
- 7-Benzyl-9-(methyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol
- 7-Benzyl-9-(chloromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol
- 7-Benzyl-9-(fluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the trifluoromethyl group in 7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is particularly notable, as it can enhance the compound’s stability and bioactivity.
Properties
CAS No. |
674806-88-3 |
---|---|
Molecular Formula |
C18H11F3N2O2S |
Molecular Weight |
376.4g/mol |
IUPAC Name |
11-benzyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one |
InChI |
InChI=1S/C18H11F3N2O2S/c19-18(20,21)11-7-10(6-9-4-2-1-3-5-9)22-17-14(11)15-16(26-17)12(24)8-13(25)23-15/h1-5,7-8H,6H2,(H2,23,24,25) |
InChI Key |
CFSYFEQTDIPZDN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)C=C(N4)O)SC3=N2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=CC(=O)N4)O)SC3=N2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)C=C(N4)O)SC3=N2)C(F)(F)F |
Origin of Product |
United States |
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